molecular formula C16H26ClNO B1397688 3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1220017-63-9

3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride

Cat. No. B1397688
M. Wt: 283.83 g/mol
InChI Key: UYNCNBKZMFTJGK-UHFFFAOYSA-N
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Description

3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride is a chemical compound with the CAS Number: 1220017-63-9 . It has a molecular weight of 283.84 and its IUPAC name is 3-{[(4-isopropylbenzyl)oxy]methyl}piperidine hydrochloride .


Molecular Structure Analysis

The InChI code for 3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride is 1S/C16H25NO.ClH/c1-13(2)16-7-5-14(6-8-16)11-18-12-15-4-3-9-17-10-15;/h5-8,13,15,17H,3-4,9-12H2,1-2H3;1H . This code represents the molecular structure of the compound.

Scientific Research Applications

Molecular and Crystal Structures

Research on related piperidine derivatives has highlighted their structural diversity and the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. For instance, studies on hydroxy derivatives of hydropyridine have utilized these compounds as models to understand the role of hydrogen bonding in molecular conformation and crystal packing. These molecules exhibit a significant conformational flexibility, forming an extended network of hydrogen bonds that often result in noncentrosymmetric and polysystem crystals (L. Kuleshova & V. Khrustalev, 2000).

Synthesis and Bioactivity

Novel compounds related to piperidines have been synthesized and analyzed for their structural and bioactive properties. For example, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime demonstrated how specific piperidine derivatives can be created and their potential inhibitory activities toward fungi at specific concentrations (Xue Si-jia, 2011).

Pharmacological Effects

Piperidine derivatives, including compounds similar to “3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride,” have been extensively studied for their pharmacological effects. For instance, paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor used in treating various anxiety and mood disorders. The review of its physicochemical properties, spectroscopic data, pharmacokinetics, metabolism, and pharmacological effects provides a comprehensive understanding of its therapeutic potential (David Germann et al., 2013).

Copolymerization and Material Science Applications

The synthesis and copolymerization of novel oxy ring-substituted isopropyl cyanoarylacrylates, including structures related to piperidines, have been explored for their application in material science. These acrylates were synthesized and characterized by various spectroscopic techniques, demonstrating their potential for creating novel copolymers with unique thermal properties (Kumail M. Hussain et al., 2019).

Safety And Hazards

The safety information available indicates that 3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride is an irritant . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-[(4-propan-2-ylphenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-13(2)16-7-5-14(6-8-16)11-18-12-15-4-3-9-17-10-15;/h5-8,13,15,17H,3-4,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNCNBKZMFTJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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